3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
The compound “3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a thiazepane ring, which is a seven-membered ring with one nitrogen atom and one sulfur atom. The carbonyl group attached to the thiazepane ring suggests that this part of the molecule may have been derived from a carboxylic acid or similar compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridinone) suggests that there may be regions of delocalized electrons, which could affect the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the furan ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on furan derivatives has led to innovative methods for their synthesis and exploration of their chemical properties. For example, Gabriele et al. (2012) detailed the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation, demonstrating a versatile method for creating high-value furan derivatives under mild conditions (Gabriele et al., 2012). Shibahara et al. (2008) explored ruthenium-catalyzed C-C bond forming transfer hydrogenation as a pathway to couple acyclic 1,3-dienes to benzylic alcohols, further expanding the toolkit for synthesizing carbonylated furans and other related compounds (Shibahara et al., 2008).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, incorporating furan units, have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities. Selvam et al. (2012) reported on the significant biological activities of these compounds, providing a foundation for the development of new therapeutic agents (Selvam et al., 2012).
Catalysis and Organic Transformations
The role of furan derivatives in catalysis and organic transformations has been a subject of study, with Mironov et al. (2016) investigating the synthesis and reactions of 3-trimethylsiloxy-1-(furan-3-yl)butadiene with various dienophiles, showcasing the versatility of furan derivatives in synthetic chemistry (Mironov et al., 2016).
Antimicrobial and Anticancer Activities
Furan derivatives have also been evaluated for their antimicrobial and anticancer activities. Zaki et al. (2018) synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one and found that some compounds exhibited high cytotoxicity against MCF-7 breast cancer cell lines, indicating the potential of furan derivatives in cancer therapy (Zaki et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-7-2-4-12(15(17)19)16(20)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWAYPMRZHELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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